molecular formula C30H20BrNO7S B2811502 Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate CAS No. 448199-56-2

Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate

Cat. No. B2811502
CAS RN: 448199-56-2
M. Wt: 618.45
InChI Key: CDOBSHBHUBVWHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting optical and electronic properties .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo a variety of chemical reactions. For example, the bromine atom on the bromophenyl group could be replaced via nucleophilic aromatic substitution . The sulfonyl group could undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a relatively high boiling point and low solubility in water .

Scientific Research Applications

Molecular Structure and Interactions

  • Intramolecular S⋯S and S⋯O close contacts in naphthalene derivatives, including 1,8-bis[(2-methoxycarbonylphenyl)sulfonyl]naphthalene, were studied using X-ray diffraction. This research helps understand molecular structures and interactions in compounds similar to Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate (Nagy et al., 2002).

Catalysis and Organic Synthesis

  • Phenol derivatives, including phenyl sulfonates and phenyl esters, have been increasingly used in cross-coupling reactions, with nickel complexes being efficient catalysts for aryl C-O bond activation. This research contributes to the understanding of catalysis involving compounds structurally related to the target compound (Uthayopas & Surawatanawong, 2019).

Polymer Chemistry

  • Naphthalene-based host materials, such as 4′-[8-(4-phenoxazin-10-yl-phenyl)-naphthalen-1-yl]-biphenyl-4-carbonitrile, have been designed for red phosphorescent OLEDs. This work is significant for polymer chemistry and electronics, considering the structural similarity to Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate (Li et al., 2018).

Environmental Science

  • The study of the thermal polymerization of diaryl disulfides, including bis[4-[(4-bromophenyl)oxy]phenyl] disulfide, offers insights into environmental science and materials engineering. This research is relevant for understanding the environmental impact and applications of similar compounds (Tsuchida et al., 1993).

Biological Activities

  • Schiff bases derived from naphthalene sulfonic acid, such as (4Z)-4-(3-phenyl allylidene amino)-3-hydroxy naphthalene-1-sulfonic acid, have been studied for their antibacterial and antifungal activities. These findings contribute to the broader understanding of the biological activities of compounds structurally related to the target compound (Thirugnanaselvi et al., 2016).

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in organic synthesis or its biological activity. Additionally, studies could be conducted to further elucidate its physical and chemical properties .

properties

IUPAC Name

[4-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]naphthalen-1-yl] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20BrNO7S/c31-21-15-17-24(18-16-21)40(35,36)32(29(33)37-22-9-3-1-4-10-22)27-19-20-28(26-14-8-7-13-25(26)27)39-30(34)38-23-11-5-2-6-12-23/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOBSHBHUBVWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20BrNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate

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